(2-Hexyl-4-iododeca-1,3-dien-1-YL)benzene
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Overview
Description
(2-Hexyl-4-iododeca-1,3-dien-1-YL)benzene is an organic compound with the molecular formula C22H33I It is characterized by the presence of a benzene ring substituted with a hexyl group and an iododecadienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexyl-4-iododeca-1,3-dien-1-YL)benzene typically involves the coupling of a hexyl-substituted benzene derivative with an iododecadienyl precursor. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, which facilitate the formation of the carbon-carbon bonds between the benzene ring and the iododecadienyl chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2-Hexyl-4-iododeca-1,3-dien-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the iododecadienyl chain to a saturated alkyl chain.
Substitution: The iodine atom in the iododecadienyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, such as azides or amines, into the iododecadienyl chain .
Scientific Research Applications
(2-Hexyl-4-iododeca-1,3-dien-1-YL)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Hexyl-4-iododeca-1,3-dien-1-YL)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iododecadienyl chain can interact with hydrophobic pockets in proteins, while the benzene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
(2-Hexyl-4-iododeca-1,3-dien-1-yl)benzene: Similar in structure but with different substituents on the benzene ring.
This compound: Another similar compound with variations in the length of the alkyl chain or the position of the iodine atom.
Uniqueness
This compound is unique due to its specific combination of a hexyl group, an iododecadienyl chain, and a benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
827033-88-5 |
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Molecular Formula |
C22H33I |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(2-hexyl-4-iododeca-1,3-dienyl)benzene |
InChI |
InChI=1S/C22H33I/c1-3-5-7-10-16-21(18-20-14-11-9-12-15-20)19-22(23)17-13-8-6-4-2/h9,11-12,14-15,18-19H,3-8,10,13,16-17H2,1-2H3 |
InChI Key |
DLCHWHRGDCXYSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)C=C(CCCCCC)I |
Origin of Product |
United States |
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